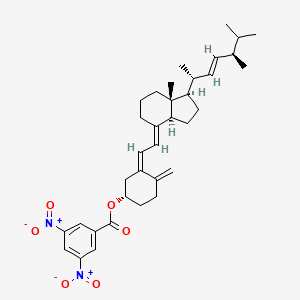
5-Chloro-4,6-dimethylpyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-4,6-dimethylpyridin-3-amine is a chemical compound with the CAS Number: 890092-26-9 . It has a molecular weight of 156.61 and is typically in powder form .
Synthesis Analysis
While specific synthesis methods for 5-Chloro-4,6-dimethylpyridin-3-amine were not found, a related compound, pyridine derivatives, have been synthesized via Suzuki cross-coupling reactions . This involves reacting 5-bromo-2-methylpyridin-3-amine with arylboronic acids .Molecular Structure Analysis
The molecular structure of 5-Chloro-4,6-dimethylpyridin-3-amine can be analyzed using various methods, including NMR (nuclear magnetic resonance) spectroscopy, IR (infrared) spectroscopy, and mass spectrometry.Physical And Chemical Properties Analysis
5-Chloro-4,6-dimethylpyridin-3-amine is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Analytical Methods for Biogenic Amines Detection
Biogenic amines (BAs) are organic nitrogen compounds derived from amino acids and are present in various foods. They are significant due to their role in food quality and safety. A. Önal's review highlights various analytical methods for the determination of BAs in foods, emphasizing the importance of High-Performance Liquid Chromatography (HPLC) due to its quantitative capabilities for individual or simultaneous analysis of BAs in food products (Önal, 2007).
Role in Fish Safety and Quality
The presence of BAs in fish, particularly histamine, cadaverine, and putrescine, is crucial for assessing fish safety and quality. These amines have been linked to food poisoning and spoilage. Bulushi et al. discuss the roles of these BAs in intoxication, spoilage, and the formation of nitrosamines, compounds with potential health risks, underlining the need for effective monitoring and control mechanisms in fish products (Bulushi et al., 2009).
Advanced Oxidation Processes for Degradation
Amines, including biogenic and synthetic varieties, pose environmental risks due to their persistence and toxicity. Advanced oxidation processes (AOPs) have been explored as effective methods for the degradation of nitrogen-containing compounds. Bhat and Gogate review the application of various AOPs for the degradation of amines, dyes, and pesticides, highlighting the effectiveness of ozone and Fenton processes in breaking down these recalcitrant compounds (Bhat & Gogate, 2021).
PFAS Removal by Amine-Functionalized Sorbents
Perfluoroalkyl and polyfluoroalkyl substances (PFAS) are persistent environmental pollutants. Amine-functionalized sorbents have emerged as a promising solution for PFAS removal from water. Ateia et al. critically analyze the development and application of amine-containing sorbents for PFAS removal, emphasizing the roles of electrostatic interactions, hydrophobic interactions, and sorbent morphology in the removal process (Ateia et al., 2019).
Orientations Futures
While specific future directions for 5-Chloro-4,6-dimethylpyridin-3-amine were not found, it’s worth noting that aminopyrimidine derivatives, which are structurally similar, have attracted extensive attention in molecular biology, as versatile intermediates in organic synthesis, and because of their bactericidal action .
Propriétés
IUPAC Name |
5-chloro-4,6-dimethylpyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-4-6(9)3-10-5(2)7(4)8/h3H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNRNACKHRSQNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1N)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-4,6-dimethylpyridin-3-amine | |
CAS RN |
890092-26-9 |
Source


|
| Record name | 5-chloro-4,6-dimethylpyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethylphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2470084.png)

![Ethyl 5-fluorosulfonyl-3-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2470088.png)


![2,6-dimethoxy-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2470091.png)


![N-[3-(difluoromethylsulfonyl)phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2470094.png)
![1-benzyl-N-(2-morpholinoethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2470097.png)

![(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 5-bromothiophene-2-carboxylate](/img/structure/B2470100.png)
![N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2470105.png)
